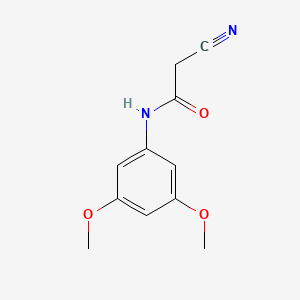

2-Cyano-N-(3,5-dimethoxyphenyl)acetamide

Descripción

2-Cyano-N-(3,5-dimethoxyphenyl)acetamide is a substituted acetamide derivative characterized by a cyano group (–CN) at the α-position of the acetamide backbone and a 3,5-dimethoxyphenyl substituent on the nitrogen atom. Key spectroscopic data include:

- 1H NMR (DMSO-d6): δ 3.30 (2H, s, –CH2–CN), 3.83 (6H, s, –(OCH3)2), 4.20 (2H, s, CH2–Ar), 6.18 (1H, s, ArH), 6.6 (H, s, ArH), 8.74 (1H, s, –NH) .

- MS: m/z (M+1) 235.25 .

It is synthesized via condensation reactions in ethanol with piperidine catalysis under mild conditions (0–5°C, 2 hours) .

Propiedades

IUPAC Name |

2-cyano-N-(3,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-15-9-5-8(6-10(7-9)16-2)13-11(14)3-4-12/h5-7H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSCQHORPYNADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide typically involves the reaction of 3,5-dimethoxyaniline with cyanoacetic acid or its derivatives. One common method includes the direct treatment of 3,5-dimethoxyaniline with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .

Análisis De Reacciones Químicas

Condensation Reactions

The cyanoacetamide moiety facilitates condensation with aldehydes and amines to form α,β-unsaturated derivatives.

Key Reactions:

- With aldehydes : Forms acrylamide derivatives via Knoevenagel condensation. For example, reaction with aromatic aldehydes produces substituted acrylamides under mild base catalysis .

- With amines : Forms enamine intermediates, as demonstrated in reactions with substituted anilines using triethylorthoformate in iso-propanol under reflux .

Demethylation Reactions

The methoxy groups on the phenyl ring can undergo demethylation under alkaline conditions.

Reaction Pathway:

- Triethylamine-mediated demethylation in ethanol at 70–75°C selectively removes methoxy groups, yielding phenolic derivatives .

Example:

Nucleophilic Substitution

The cyano group participates in nucleophilic substitution reactions, particularly with sulfur or oxygen nucleophiles.

Key Observations:

- Thiol addition : Forms thioamide derivatives in the presence of H₂S or mercaptans .

- Hydrolysis : The cyano group can be hydrolyzed to a carboxylic acid or amide under acidic/basic conditions.

Oxidation and Reduction

While direct data on the target compound is limited, analogous cyanoacetamides show:

- Oxidation : Cyano groups are resistant to common oxidants (e.g., KMnO₄), but the acetamide chain can oxidize to form nitriles or ketones.

- Reduction : Catalytic hydrogenation reduces the cyano group to an amine, enabling further functionalization.

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

- Thiazolidinone formation : Reacts with thioureas or thiosemicarbazides to form fused thiazole rings .

- Pyridine derivatives : Condensation with malononitrile yields cyanopyridine scaffolds .

Comparative Reactivity Table

The reactivity profile differs from structurally related compounds:

Aplicaciones Científicas De Investigación

2-Cyano-N-(3,5-dimethoxyphenyl)acetamide is widely used in scientific research due to its versatility:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis

Mecanismo De Acción

The mechanism of action of 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and the amide functionality play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby modulating biochemical pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Phenyl Acetamides: Methoxy vs. Chloro Substituents

The electronic and steric effects of substituents on the phenyl ring significantly influence physicochemical properties and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Key Observations :

- Methoxy vs.

Bioactive Analogues: Fluorinated and Heterocyclic Derivatives

Compounds with fluorinated or heterocyclic substituents demonstrate varied biological activities:

Table 2: Bioactive Analogues

Key Observations :

Key Observations :

Actividad Biológica

2-Cyano-N-(3,5-dimethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by a cyano group attached to an acetamide moiety and a 3,5-dimethoxyphenyl substituent. This specific arrangement contributes to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines demonstrated significant cytotoxic effects. For instance, the compound exhibited a growth inhibition rate comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung cancer) | 12.5 | Induction of apoptosis |

| MDA-MB-231 (Breast) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | DNA intercalation |

The mechanism underlying its anticancer activity appears to involve apoptosis induction and disruption of cell cycle progression, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies reported that it exhibits notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Candida albicans | 16.0 |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, the compound has demonstrated anti-inflammatory effects in various models. It was shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies indicate that it may interact with specific molecular targets involved in cell signaling pathways related to apoptosis and inflammation:

- Apoptosis Pathway : The compound appears to activate caspases, leading to programmed cell death.

- Inflammatory Pathway : It may inhibit NF-kB signaling, thereby reducing the expression of inflammatory mediators.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Lung Cancer : A study involving A549 cells treated with varying concentrations of this compound revealed significant tumor suppression in xenograft models.

- In Vivo Anti-inflammatory Study : In animal models of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups.

Q & A

Q. What are the recommended synthetic routes for 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide in laboratory settings?

The compound can be synthesized via a condensation reaction between cyanoacetic acid and 3,5-dimethoxyaniline. A typical protocol involves using a condensing agent (e.g., DCC or EDCI) in ethanol under reflux, followed by purification via recrystallization. This method aligns with procedures used for structurally related 2-cyanoacetamides, where reaction conditions are optimized for yield and purity . For more complex analogs, multi-step approaches involving substitution (e.g., nitro group reduction) and subsequent condensation may be adapted by modifying starting materials .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H NMR : Peaks at δ 3.30 (s, –CH2CN), 3.83 (s, –OCH3), and aromatic protons (6.18–6.6 ppm) confirm the acetamide backbone and methoxy substituents .

- Mass Spectrometry (MS) : A [M+1]+ ion at m/z 235.25 is consistent with the molecular formula C11H12N2O3 .

- IR Spectroscopy : Stretching frequencies for C≡N (~2200 cm⁻¹) and C=O (~1650 cm⁻¹) validate functional groups.

Q. What safety precautions are advised when handling this compound given limited toxicological data?

Due to insufficient toxicological studies, handle the compound under strict PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation, skin contact, or ingestion. Store in a cool, dry environment away from oxidizing agents. Follow protocols for cyanide-containing analogs, as the cyano group may pose acute toxicity risks .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using the SHELX software suite is ideal for resolving molecular conformation. For example, antiparallel alignment of the C=O and N–H bonds (observed in chloroacetamide analogs) suggests intramolecular hydrogen bonding, while intermolecular N–H⋯O interactions stabilize crystal packing. Refinement in non-centrosymmetric space groups (e.g., Pna2₁) may be required to account for multiple independent molecules in the asymmetric unit .

Q. How to address discrepancies in synthetic yields when varying condensing agents or reaction conditions?

Contradictions in yields often arise from side reactions (e.g., cyano group hydrolysis) or moisture sensitivity of condensing agents. To resolve this:

- Screen condensing agents (DCC, EDCI, CDI) under anhydrous conditions.

- Monitor reaction progress via TLC or HPLC to optimize stoichiometry and time.

- Use kinetic studies to identify rate-limiting steps, as seen in analogous acetamide syntheses .

Q. What strategies are effective in evaluating the bioactivity of this compound based on structural analogs?

Design assays targeting enzymes inhibited by similar acetamides, such as:

- Kinase inhibition : Use fluorescence-based ATPase assays with recombinant kinases.

- Antimicrobial activity : Test against Gram-positive/negative bacteria via MIC assays, referencing bio-evaluation frameworks for 2-cyanoacetamide derivatives .

- Molecular docking : Predict binding modes using crystallographic data or homology models to prioritize targets.

Q. How can computational methods predict reactivity or degradation pathways of this compound?

Density functional theory (DFT) calculations can model electron density distributions to identify reactive sites (e.g., cyano or amide groups). QSAR models trained on analogous compounds predict hydrolysis rates or metabolic stability. For degradation, simulate pH-dependent pathways using software like Gaussian or ORCA, validated by LC-MS/MS experimental data .

Methodological Considerations

- Contradiction Analysis : Conflicting NMR data may arise from solvent polarity or tautomerism. Compare spectra across solvents (DMSO-d6 vs. CDCl3) and use 2D NMR (COSY, HSQC) to resolve splitting patterns .

- Crystallography Workflow : Collect high-resolution data (≤1.0 Å), refine using SHELXL, and validate hydrogen-bonding networks with Mercury software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.